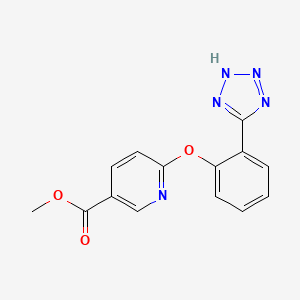

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Description

Properties

IUPAC Name |

methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c1-21-14(20)9-6-7-12(15-8-9)22-11-5-3-2-4-10(11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURWSMSQJWRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672210 | |

| Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211770-65-8 | |

| Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in Drug Discovery

[1][2][3]

Executive Summary & Chemical Identity[1][2][3]

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS: 1211770-65-8) represents a highly specialized pharmacophore scaffold utilized in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1][2][3] Its structural architecture combines a nicotinic acid ester core with an ortho-tetrazolyl phenoxy moiety—a classic bioisostere for carboxylic acids that significantly enhances metabolic stability and receptor affinity.[1][2][3]

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 6-[2-(1H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate |

| CAS Number | 1211770-65-8 |

| Molecular Formula | C₁₄H₁₁N₅O₃ |

| Molecular Weight | 297.27 g/mol |

| Key Pharmacophore | Pyridine-3-carboxylate (Nicotinate) + Tetrazolyl-Phenoxy Ether |

| Primary Utility | Advanced Intermediate for P2X3 Antagonists; Bioisostere Scaffold |

Role in Drug Discovery: The P2X3 Antagonist Pathway[2][3]

The primary utility of this scaffold lies in the development of P2X3 receptor antagonists , a class of drugs designed to treat chronic refractory cough and neuropathic pain.[1][2][3] P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers) in the vagus nerve.[1][2][3]

Mechanism of Action (Target Context)

P2X3 antagonists function by blocking the binding of extracellular ATP to P2X3 homotrimeric receptors.[1][2][3] This inhibition prevents the depolarization of sensory neurons, thereby suppressing the hypersensitive cough reflex.[2][3]

-

The Scaffold's Function: The "phenoxy-nicotinate" core mimics the spatial arrangement required to fit into the allosteric binding pocket of the P2X3 receptor.[1][2][3]

-

The Tetrazole Advantage: The tetrazole group acts as a bioisostere for a carboxylic acid (pKa ~4.5–5.0), providing similar acidity and hydrogen-bonding capability but with improved lipophilicity and resistance to metabolic degradation (e.g., glucuronidation).[1][2][3]

Structural Activity Relationship (SAR)

In medicinal chemistry campaigns (e.g., by Merck, Roche, Shionogi), the optimization of P2X3 antagonists often involves:

-

Core: A central heteroaromatic ring (Pyridine/Pyrimidine).[1][2][3]

-

Ortho-Substituent: A polar group (Tetrazole, Sulfonamide, or Carboxylate) on the phenyl ring to interact with basic residues (e.g., Lysine/Arginine) in the receptor pocket.[1][2][3]

The molecule Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate serves as a late-stage intermediate or a probe compound to validate this binding mode before further derivatization (e.g., hydrolysis of the ester to the free acid or conversion to an amide).[1][2][3]

Synthetic Methodology & Protocols

Synthesizing this scaffold is chemically challenging due to the steric hindrance of the ortho-tetrazole and the electron-deficient nature of the pyridine ring.[1][2][3] The following protocol describes a robust synthesis via Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-Coupling .

Synthesis Workflow (SNAr Approach)

Reaction Rationale: The 6-chloronicotinate is activated for nucleophilic attack by the electron-withdrawing ester group.[1][2][3] The phenol nucleophile (bearing the protected tetrazole) displaces the chloride.[1][2][3]

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Activation: Dissolve Substrate B in DMF under N₂ atmosphere. Add Cs₂CO₃ and stir at RT for 30 min to generate the phenoxide.

-

Coupling: Add Methyl 6-chloronicotinate.

-

Heating: Heat the mixture to 90–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.[1][2][3]

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

-

Deprotection: Dissolve the crude intermediate in MeOH/THF. Add 4N HCl in Dioxane or dilute TFA to remove the Trityl group (if used).[1][2][3] Stir at RT for 1–2 hours.[1][2][3]

-

Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).[1][2][3]

-

Visualization of the Synthetic Pathway

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target scaffold.

Bioisosterism & Pharmacological Significance[1][2][3]

The inclusion of the tetrazole ring is a deliberate medicinal chemistry strategy.[1][2][3]

Tetrazole vs. Carboxylic Acid

| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Advantage of Tetrazole |

| pKa | ~4.5 | ~4.9 | Similar acidity (anionic at physiological pH).[1][2][3] |

| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | Improved membrane permeability.[1][2][3] |

| Metabolic Stability | Susceptible to Glucuronidation | Resistant | Longer half-life (t½).[1][2][3] |

| Binding Mode | Monodentate/Bidentate | Bidentate | Stronger electrostatic interactions with Arginine residues.[1][2][3] |

Application in P2X3 Antagonists (e.g., Gefapixant Analogs)

While Gefapixant uses a diaminopyrimidine core, second-generation antagonists (e.g., Sivopixant, Eliapixant) often explore alternative heteroaromatic cores to improve selectivity against P2X2/3 (reducing taste disturbance side effects).[2][3] The Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate scaffold allows researchers to:

Experimental Validation: Binding Affinity Assay

To validate the activity of derivatives synthesized from this scaffold, a Calcium Flux Assay is the standard protocol.[1][2][3]

Protocol: FLIPR Calcium Assay for P2X3

Objective: Measure the inhibition of ATP-induced Ca²⁺ influx in CHO-K1 cells stably expressing human P2X3 receptors.[1][2][3]

-

Cell Preparation:

-

Dye Loading:

-

Compound Addition:

-

Add 10 µL of the test compound (synthesized from the nicotinate scaffold) at varying concentrations (0.1 nM – 10 µM).

-

Incubate for 15 min.

-

-

Agonist Stimulation:

-

Measurement:

-

Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

-

Data Analysis: Calculate IC₅₀ by fitting the inhibition curve.

-

References

-

Wu, Y., et al. (2018). "Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partners."[1][2][3][4] Chemical Science, 9(33), 6878-6882.[1][2][3][4] Link

- Context: Describes the catalytic synthesis of the phenoxy-nicotinate scaffold using Rh(III)

-

Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[1][2][3] Purinergic Signalling, 8(1), 3-26.[1][2][3] Link

-

Richards, D., et al. (2019). "Action of P2X3 receptor antagonists in models of chronic cough."[1][2][3] Drug Discovery Today, 24(12), 2323-2330.[1][2][3] Link

- Context: Discusses the pharmacophore evolution of P2X3 antagonists including phenoxy-heterocycle motifs.

-

PubChem Compound Summary. "Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1211770-65-8)."[1][2][3] Link

Sources

- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 4. CN112996780B - é¤èååç© - Google Patents [patents.google.com]

- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Synthesis of Key Chemical Intermediates for P2X3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the P2X3 Receptor in Sensory Hypersensitization

The P2X3 receptor, an ATP-gated ion channel, is a critical mediator in the transmission of pain and cough signals.[1][2] Predominantly expressed on sensory neurons, its activation by extracellular ATP, often released during cellular stress or injury, leads to neuronal depolarization and the generation of action potentials that are perceived as pain or a cough reflex.[1][3] In pathophysiological states such as chronic pain and refractory chronic cough, an overabundance of extracellular ATP leads to hypersensitization of these sensory neurons, creating a cycle of persistent and debilitating symptoms.[1][4] Consequently, the development of selective P2X3 receptor antagonists has emerged as a promising therapeutic strategy for these conditions.[2][5]

This technical guide provides an in-depth exploration of the chemical synthesis of key intermediates for several major classes of P2X3 receptor antagonists. By understanding the synthetic pathways to these core molecular scaffolds, researchers can gain insights into the structure-activity relationships that govern antagonist potency and selectivity, and develop novel therapeutic agents with improved pharmacological profiles.

P2X3 Receptor Signaling Pathway

The activation of P2X3 receptors by ATP initiates a cascade of intracellular events that contribute to neuronal sensitization. The binding of ATP, particularly in its divalent cation-bound forms (MgATP²⁻ and CaATP²⁻), triggers a conformational change in the trimeric receptor, opening a non-selective cation channel.[6][7] The subsequent influx of Na⁺ and Ca²⁺ leads to membrane depolarization and the initiation of an action potential.[8] The rise in intracellular Ca²⁺ further activates various downstream signaling molecules, including protein kinase C (PKC) and calcium/calmodulin-dependent serine protein kinase (CASK), which can modulate receptor trafficking and sensitivity, contributing to a state of heightened neuronal excitability.[9][10]

I. Diaminopyrimidine-Based Antagonists: The Gefapixant Scaffold

The diaminopyrimidine class of P2X3 receptor antagonists has seen significant clinical development, with gefapixant (formerly AF-219 or MK-7264) being a prominent example. The synthesis of this class of compounds hinges on the construction of a central 5-phenoxy-2,4-diaminopyrimidine core.

A. Synthesis of the Key Phenolic Intermediate: 2-Isopropyl-4-methoxyphenol

The synthesis of the substituted phenolic moiety is a critical first step. A robust and scalable two-step process starting from the readily available 2-isopropylphenol has been developed.[11]

Step 1: Regioselective Bromination of 2-Isopropylphenol

The initial step involves the selective bromination of 2-isopropylphenol at the para-position. The choice of solvent is crucial for achieving high regioselectivity.[12]

-

Reaction: 2-Isopropylphenol is reacted with N-bromosuccinimide (NBS) in the presence of a catalytic amount of methanesulfonic acid (MSA).

-

Rationale: The use of acetonitrile as a solvent favors the formation of the para-brominated product, 4-bromo-2-isopropylphenol. In contrast, less polar solvents like toluene can lead to the formation of the ortho-brominated isomer. The small amount of acid catalyst helps to suppress the formation of dibrominated byproducts.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-isopropylphenol

-

To a solution of 2-isopropylphenol (1.0 eq) in acetonitrile, add methanesulfonic acid (0.01 eq).

-

Cool the mixture to 0-5 °C.

-

Slowly add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-2-isopropylphenol can be purified by column chromatography or used directly in the next step.

Step 2: Copper-Catalyzed Methoxylation

The subsequent step involves a copper-catalyzed cross-coupling reaction to introduce the methoxy group.

-

Reaction: 4-Bromo-2-isopropylphenol is reacted with sodium methoxide in the presence of a copper(I) bromide catalyst.

-

Rationale: This nucleophilic aromatic substitution reaction replaces the bromine atom with a methoxy group. The use of a copper catalyst is essential for this transformation to proceed efficiently with an unactivated aryl bromide.[13][14] The reaction is typically carried out in a polar aprotic solvent such as DMF.

Experimental Protocol: Synthesis of 2-Isopropyl-4-methoxyphenol

-

To a solution of 4-bromo-2-isopropylphenol (1.0 eq) in DMF, add sodium methoxide (1.1-1.5 eq) and copper(I) bromide (0.05-0.1 eq).

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-isopropyl-4-methoxyphenol can be purified by column chromatography.

B. Formation of the Diaminopyrimidine Core

The construction of the central diaminopyrimidine ring is a pivotal part of the synthesis. This is typically achieved through a multi-step sequence starting from the synthesized phenolic intermediate.

Step 1: Synthesis of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile

The phenolic hydroxyl group is first converted to a cyanomethyl ether.

-

Reaction: 2-Isopropyl-4-methoxyphenol is reacted with chloroacetonitrile in the presence of a base.

-

Rationale: This is a standard Williamson ether synthesis. The base (e.g., potassium carbonate or sodium hydroxide) deprotonates the phenol, and the resulting phenoxide undergoes nucleophilic substitution with chloroacetonitrile.[11][15]

Experimental Protocol: Synthesis of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile

-

To a solution of 2-isopropyl-4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of toluene and NMP), add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).[11]

-

Add chloroacetonitrile (1.1 eq) to the mixture.

-

Heat the reaction mixture to 40-60 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

The diaminopyrimidine ring is constructed in a one-pot formylation and cyclization sequence.

-

Reaction: 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile is first reacted with a formylating agent, and the resulting intermediate is then cyclized with guanidine.

-

Rationale: The acetonitrile derivative is first deprotonated at the alpha-carbon, followed by reaction with a formylating agent like ethyl formate or Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form an enamine or related intermediate. This intermediate then undergoes condensation with guanidine to form the diaminopyrimidine ring.[15][16]

Experimental Protocol: Synthesis of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

-

To a solution of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile (1.0 eq) in DMF, add Bredereck's reagent (1.1 eq).

-

Heat the mixture to 110 °C for 2 hours.

-

Cool the reaction mixture and add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide.

-

Heat the mixture to 80-90 °C for several hours.

-

After completion, cool the reaction and pour it into water.

-

The precipitated product is collected by filtration, washed with water, and dried to afford 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.[15]

C. Final Sulfonamidation to Gefapixant

The final step in the synthesis of gefapixant involves the introduction of the sulfonamide group.

-

Reaction: 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine is reacted with chlorosulfonic acid, followed by treatment with ammonia.

-

Rationale: The diaminopyrimidine derivative undergoes electrophilic substitution with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with ammonia (typically aqueous ammonium hydroxide) to form the final sulfonamide product.[17]

Experimental Protocol: Synthesis of Gefapixant

-

To a slurry of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (1.0 eq) in a suitable solvent such as sulfolane or acetonitrile, slowly add chlorosulfonic acid (excess) at a controlled temperature (below 65 °C).

-

Heat the reaction mixture to 60-65 °C for several hours until the formation of the sulfonic acid intermediate is complete.

-

Add a chlorinating agent such as phosphorus oxychloride and heat to 75 °C to form the sulfonyl chloride.

-

Cool the reaction mixture and carefully quench it into a cooled aqueous solution of ammonium hydroxide.

-

The product precipitates out of the solution and can be collected by filtration, washed with water, and dried.

II. Imidazo[1,2-a]pyridine-Based Antagonists: The BLU-5937 Scaffold

The imidazo[1,2-a]pyridine scaffold represents another important class of P2X3 receptor antagonists, with BLU-5937 being a key example. A highly efficient method for the construction of this heterocyclic core is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[8][18]

A. The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a one-pot synthesis that brings together three components to form the imidazo[1,2-a]pyridine core.

-

Reaction: A 2-aminopyridine derivative, an aldehyde, and an isocyanide are reacted in the presence of a catalyst.

-

Rationale: This multicomponent reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then activated by the catalyst (typically a Lewis or Brønsted acid). The isocyanide then undergoes a [4+1] cycloaddition with the activated Schiff base, followed by a prototropic shift to yield the final 3-aminoimidazo[1,2-a]pyridine product.[8][19]

Experimental Protocol: General Procedure for the GBB Reaction

-

In a reaction vessel, dissolve the 2-aminopyridine derivative (1.0 eq), the aldehyde (1.1 eq), and the isocyanide (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of DCM/MeOH).

-

Add a catalytic amount of an acid catalyst (e.g., ammonium chloride, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃) (0.1-0.2 eq).[10][18]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours to 24 hours. The reaction can also be facilitated by microwave irradiation.[20]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

B. Key Intermediates for BLU-5937 Synthesis

The synthesis of BLU-5937 involves the GBB reaction with specific starting materials to build the core structure, followed by further modifications.

-

2-Amino-4-methylpyridine: This is a key building block for the imidazo[1,2-a]pyridine core of many antagonists, including BLU-5937. Its synthesis can be achieved through various methods, including the Chichibabin reaction or from pyridine N-oxides.

-

Substituted 2-Bromobenzaldehydes: These are precursors to the aryl group at the 2-position of the imidazo[1,2-a]pyridine ring. They can be synthesized from the corresponding benzaldehydes via ortho-bromination strategies.[18]

-

Isocyanides: A variety of isocyanides can be used in the GBB reaction to introduce diversity at the 3-amino position of the final product.

III. Other Notable P2X3 Receptor Antagonist Scaffolds

A. Eliapixant (BAY 1817080) Intermediates

Eliapixant is another selective P2X3 receptor antagonist. While detailed synthetic procedures are less publicly available, analysis of its structure suggests key intermediates.

-

N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide: This fragment likely serves as a precursor to one of the aromatic rings in Eliapixant. Its synthesis would involve the acylation of the corresponding aniline.

-

Substituted Pyrazole Derivatives: The core of Eliapixant contains a pyrazole ring, which can be synthesized through various methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

B. A-317491 Intermediates

A-317491 is a potent, non-nucleotide P2X3 and P2X2/3 receptor antagonist. Its synthesis involves the coupling of two key fragments.

-

5-Bromo-1,2,3-benzenetricarboxylic acid: This intermediate provides the tricarboxylic acid moiety of A-317491. It can be prepared by the bromination of 1,2,3-benzenetricarboxylic acid using N-bromosuccinimide in concentrated sulfuric acid.[21]

-

(S)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: This chiral amine fragment is another crucial component. Its synthesis can be achieved through the reductive amination of the corresponding tetralone or through resolution of the racemic amine.

Conclusion

The development of potent and selective P2X3 receptor antagonists represents a significant advancement in the treatment of chronic cough and neuropathic pain. The synthetic routes to these compounds, while varied, often rely on the efficient construction of key heterocyclic cores such as the diaminopyrimidine and imidazo[1,2-a]pyridine scaffolds. This guide has provided a detailed overview of the synthesis of critical chemical intermediates for these major classes of antagonists, including step-by-step protocols and the underlying chemical principles. A thorough understanding of these synthetic strategies is invaluable for medicinal chemists and drug development professionals seeking to design and synthesize the next generation of P2X3 receptor modulators with enhanced efficacy and safety profiles.

References

- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.

- Mansoor, S. E., Lü, W., Oosterheert, W., Shekhar, M., Tajkhorshid, E., & Gouaux, E. (2016). X-ray structures define human P2X3 receptor gating cycle and antagonist action.

- Gnanasekaran, A., Ficker, E., & Gnanasekaran, V. (2013). CASK and P2X3 receptor-mediated sensitization of trigeminal neurons. The Journal of physiology, 591(19), 4725–4740.

- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents. (n.d.).

- Jiang, R., Taly, A., & Du, J. (2020). Endogenous forms of ATP–ATP4− and MgATP2−—orchestrate distinct pathophysiological signaling via biased activation of P2X3 receptors. Proceedings of the National Academy of Sciences, 117(1), 177-186.

-

What are P2X3 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 22, 2026, from [Link]

- Spinaci, A., Buccioni, M., Dal Ben, D., Marucci, G., Volpini, R., & Lambertucci, C. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561.

- Fabbretti, E., Nistri, A., & Giniatullin, R. (2013). ATP P2X3 receptors and neuronal sensitization. Frontiers in cellular neuroscience, 7, 223.

-

What are the key players in the pharmaceutical industry targeting P2X3? - Patsnap Synapse. (2025, March 11). Retrieved February 22, 2026, from [Link]

-

What's the latest update on the ongoing clinical trials related to P2X3? - Patsnap Synapse. (2025, March 20). Retrieved February 22, 2026, from [Link]

- WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives - Google Patents. (n.d.).

-

Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. (n.d.). Retrieved February 22, 2026, from [Link]

-

Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

-

One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved February 22, 2026, from [Link]

- McGarvey, L., Butler, K., Stokes, J., & Morice, A. H. (2021). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 199(4), 333–340.

- Ferreira, L. G. S., Faria, J., & Santos, R. M. (2018). P2X receptor-channels in chronic pain pathways. British journal of pharmacology, 175(12), 2288–2301.

- CN106866763A - The preparation method of 5 bromine 1,2,3 benzenetricarboxylic acids - Google Patents. (n.d.).

-

The Groebke-Blackburn-Bienaymé Reaction - PMC - NIH. (2019, August 30). Retrieved February 22, 2026, from [Link]

-

Methoxyacetonitrile - Organic Syntheses. (n.d.). Retrieved February 22, 2026, from [Link]

-

Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. (2016, January 13). Retrieved February 22, 2026, from [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Rsc.org. (n.d.). Retrieved February 22, 2026, from [Link]

-

2-(2-isopropyl-4-Methoxyphenoxy)acetonitrile - Jinan Tantu Chemicals Co., Ltd. (n.d.). Retrieved February 22, 2026, from [Link]

-

Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals - Indian Academy of Sciences. (n.d.). Retrieved February 22, 2026, from [Link]

-

The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to - Pure. (1989, January 1). Retrieved February 22, 2026, from [Link]

-

Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. (n.d.). Retrieved February 22, 2026, from [Link]

-

MK 7264 - New Drug Approvals. (n.d.). Retrieved February 22, 2026, from [Link]

- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents. (n.d.).

-

Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. (2004, April 24). Retrieved February 22, 2026, from [Link]

- RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents. (n.d.).

-

Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. (n.d.). Retrieved February 22, 2026, from [Link]

-

A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system | Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]

-

Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. (2025, March 17). Retrieved February 22, 2026, from [Link]

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC. (2018, May 15). Retrieved February 22, 2026, from [Link]

- CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents. (n.d.).

-

Copper Catalyzed Sequential Arylation-Oxidative Dimerization of o-Haloanilides - Rsc.org. (n.d.). Retrieved February 22, 2026, from [Link]

-

Gefapixant Citrate (MK-7264) Sulfonamide Step Speciation Study: Investigation into Precipitation–Dissolution Events during Addition of Chlorosulfonic Acid | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

S1 An Operationally Simple Copper-Promoted Coupling of Terminal Alkynes with Benzyl Halides. Katherine A. Davies, Ryan C. Abel - Amazon AWS. (n.d.). Retrieved February 22, 2026, from [Link]

-

Large-Scale Amino-Mesyloxylation Using Tethered Nitreniums - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]

- 2. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]

- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 6. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders [frontiersin.org]

- 10. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]

- 11. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pure.tue.nl [pure.tue.nl]

- 14. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]

- 15. WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. mdpi.com [mdpi.com]

- 19. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. CN106187740A - The preparation method of 5 bromine 1,2,3 benzenetricarboxylic acids - Google Patents [patents.google.com]

Technical Deep Dive: Synthetic Architecture of Gefapixant (MK-7264)

Here is an in-depth technical guide on the synthesis intermediates of Gefapixant (MK-7264), structured for drug development professionals.

Executive Summary

Gefapixant (MK-7264) is a first-in-class, oral P2X3 receptor antagonist developed for the treatment of refractory chronic cough. Structurally, it is a diaryl ether sulfonamide , characterized by a 2,4-diaminopyrimidine ring linked via an ether oxygen to a multisubstituted benzene core.

From a process chemistry perspective, the synthesis of Gefapixant represents a case study in "Green-by-Design" manufacturing. The commercial route, optimized by Merck & Co. (following the acquisition of Afferent Pharmaceuticals), shifts away from traditional linear medicinal chemistry approaches (which often utilized palladium-catalyzed couplings) toward a highly convergent, scalable strategy.

Key Synthetic Pillars:

-

The Phenol Core: A copper-catalyzed methoxylation utilizing a novel DABCO co-crystal purification strategy.

-

The Pyrimidine Assembly: A de novo construction of the pyrimidine ring onto the phenol ether, utilizing flow chemistry to manage hazardous reagents.

-

The Sulfonamide Installation: A direct chlorosulfonation-ammonolysis sequence that avoids pre-functionalized sulfonyl precursors.

Retrosynthetic Analysis

The strategic disconnection of Gefapixant reveals three critical phases. Unlike early routes that coupled two pre-formed aromatic rings, the optimized commercial route builds the heterocycle in situ and installs the sulfonamide as a late-stage modification.

Figure 1: Retrosynthetic logic shifting from ring-coupling to ring-construction strategies.

Phase 1: The Phenol Core Synthesis (Intermediate C)

The synthesis begins with the construction of the electron-rich benzene fragment. The challenge here is installing the methoxy group at the para position relative to the isopropyl group with high regioselectivity.

Reaction Workflow

-

Bromination: 2-Isopropylphenol is brominated to yield 4-bromo-2-isopropylphenol .

-

Purification (The DABCO Adduct): A critical innovation involves co-crystallizing the brominated intermediate with 1,4-diazabicyclo[2.2.2]octane (DABCO) . This forms a solid hemi-DABCO complex, rejecting regioisomeric impurities without high-vacuum distillation.

-

Methoxylation: The purified bromide undergoes a copper-catalyzed Ullmann-type substitution with sodium methoxide (NaOMe) to yield 2-isopropyl-4-methoxyphenol .

Key Intermediates Data

| Intermediate | Structure Name | Role | Critical Quality Attribute (CQA) |

| Start | 2-Isopropylphenol | Commodity Starter | Purity >98% |

| Int-1 | 4-Bromo-2-isopropylphenol | Halogenated Scaffold | Regioisomer ratio (para vs ortho) |

| Int-2 | Bromophenol-DABCO Co-crystal | Purified Adduct | Rejection of dibromo impurities |

| Int-C | 2-Isopropyl-4-methoxyphenol | Key Building Block | Moisture content (affects next step) |

Technical Insight: The use of the DABCO co-crystal avoids energy-intensive distillation and enables the subsequent copper-catalyzed reaction to proceed without protecting the phenol hydroxyl group, significantly reducing Process Mass Intensity (PMI).

Phase 2: The Pyrimidine Assembly (Intermediate E)

Rather than coupling a pre-formed chloropyrimidine to the phenol (which requires high temperatures and expensive catalysts), the commercial route constructs the pyrimidine ring onto the phenol via a cyanomethyl ether intermediate.

Protocol Overview

-

Alkylation: Intermediate C reacts with chloroacetonitrile (ClCH₂CN) in the presence of a base to form the cyanomethyl ether .

-

Formylation (Flow Chemistry): The nitrile is treated with ethyl formate and potassium tert-butoxide (KOtBu).[1] This step is exothermic and generates unstable enolate intermediates.

-

Process Control: This step is performed in a continuous flow reactor to manage heat evolution and minimize the residence time of unstable species.

-

-

Cyclization: The formylated intermediate flows directly into a batch reactor containing guanidine hydrochloride . The condensation reaction closes the ring, yielding the 2,4-diaminopyrimidine core .

Figure 2: Hybrid Flow-Batch workflow for the safe construction of the diaminopyrimidine ring.

Phase 3: Sulfonamidation & Salt Formation

The final chemical transformation installs the sulfonamide moiety. This is a "direct" functionalization of the electron-rich benzene ring.

Step-by-Step Methodology

-

Chlorosulfonation:

-

Reagent: Chlorosulfonic acid (ClSO₃H).

-

Mechanism: Electrophilic aromatic substitution. The amino groups on the pyrimidine are protonated in situ, deactivating the pyrimidine ring and directing the sulfonyl group to the para position of the methoxy group on the benzene ring (the most electron-rich site).

-

Intermediate: 5-(2,4-diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxybenzenesulfonyl chloride.[1]

-

-

Ammonolysis:

-

Salt Metathesis (Polymorph Control):

-

Gefapixant free base has poor solubility.[4] To ensure high purity, it is first converted to a highly soluble glycolate salt .[3]

-

The glycolate salt solution is filtered (removing insoluble impurities) and then treated with citric acid .

-

Final API: Gefapixant Citrate (crystallizes as a stable mono-citrate salt).[1]

-

Critical Process Parameters (CPPs)

-

Temperature Control (Chlorosulfonation): Must be maintained <10°C during addition to prevent decomposition of the chlorosulfonic acid and over-sulfonation.

-

Quench Rate: Rapid addition of ammonia is required to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

-

pH Swing: The conversion to glycolate and back to citrate is essential for rejecting inorganic salts and organic byproducts.

References & Authority

The protocols and pathways detailed above are grounded in the process chemistry optimization literature published by the Merck & Co. development teams.

-

Ren, H. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview." Organic Process Research & Development, 2020, 24(11), 2445–2452.[1][2] Link

-

Peng, F. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis." Organic Process Research & Development, 2020, 24(11), 2453–2465.[1] Link

-

Cleator, E. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation–Cyclization Sequence to the Diaminopyrimidine Core." Organic Process Research & Development, 2020, 24(11), 2466–2477. Link

-

Maloney, K. M. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." Organic Process Research & Development, 2020, 24(11), 2491–2497. Link

-

Merck Sharp & Dohme Corp. "Crystalline salts and polymorphs of a P2X3 antagonist." World Intellectual Property Organization Patent, WO2019209607A1. Link

Sources

Solubility Profile of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in Organic Solvents

[1]

Executive Summary

Compound: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate Context: Critical intermediate in the synthesis of P2X3 antagonists and biaryl ether pharmaceuticals.[1]

This technical guide provides a comprehensive analysis of the solubility behavior of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate.[1] Unlike simple organic molecules, this compound exhibits a "Schizophrenic" solubility profile due to the competing physicochemical properties of its lipophilic methyl nicotinate ester and its acidic, polar tetrazole moiety.

Effective handling requires a solvent strategy that balances these opposing forces to maximize yield during synthesis and purification. This guide outlines the theoretical solubility profile, provides a self-validating experimental protocol for precise determination, and details solvent selection strategies for crystallization.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its three core structural domains.

| Structural Domain | Chemical Nature | Solubility Contribution |

| Methyl Nicotinate | Lipophilic Ester | Promotes solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1] Susceptible to hydrolysis in strong aqueous base/acid. |

| Phenoxy Linker | Aromatic Ether | Adds lipophilicity and planarity, enhancing |

| 1H-Tetrazole | Acidic Heterocycle ( | The Solubility Switch. Dominates polarity.[1] High affinity for polar aprotic solvents (DMSO, DMF). Allows for pH-dependent solubility (soluble in base, insoluble in acid).[1] |

The "Solubility Switch" Mechanism

The 1H-tetrazole ring acts as an acidic handle.[1] In neutral organic solvents, it exists in a neutral form, often requiring polar partners to disrupt intermolecular hydrogen bonding. However, in the presence of a base (e.g., Triethylamine or aqueous NaOH), the tetrazole deprotonates to form a tetrazolate anion, drastically altering the solubility profile from lipophilic-dominant to hydrophilic-dominant.

Predicted Solubility Profile

Based on structural fragment analysis and analog behavior (e.g., Tolimidone, Biaryl tetrazoles).

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Predicted Solubility | Application Note |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Ideal for reaction media (e.g., nucleophilic substitution).[1] Difficult to remove; requires aqueous workup. |

| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Primary Crystallization Solvents. Solubility increases significantly with temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate | Good for extraction but may require heating for dissolution. |

| Chlorinated | DCM, Chloroform | Moderate | Good for transport and initial extraction, but poor for crystallization due to high solubility of impurities. |

| Hydrocarbons | Hexane, Heptane | Insoluble (<1 mg/mL) | Anti-Solvents. Used to crash out the product from EtOAc or DCM solutions. |

| Aqueous | Water (pH < 4) | Insoluble | Product precipitates.[1] |

| Aqueous | Water (pH > 8) | Soluble | Forms water-soluble tetrazolate salt.[1] Risk: Ester hydrolysis if pH > 12 or heated. |

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch polymorphic variations can alter solubility.[1] Use this self-validating protocol.

Materials

-

Compound: 500 mg (dried, milled).

-

Solvents: HPLC grade (MeOH, EtOH, EtOAc, DMSO).

-

Equipment: HPLC vials, 0.22 µm PTFE syringe filters, analytical balance, thermomixer.

Workflow: The Saturation Shake-Flask Method

-

Preparation: Weigh approx. 50 mg of compound into four separate 4 mL glass vials.

-

Addition: Add 1.0 mL of the target solvent to each vial.

-

Equilibration:

-

Seal vials and place in a thermomixer at 25°C for 24 hours (agitation speed: 500 rpm).

-

Visual Check: If solid dissolves completely, add more solid until a suspension persists.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Draw supernatant using a syringe.

-

Filter through a 0.22 µm PTFE filter into a pre-weighed vial.

-

-

Quantification (Gravimetric):

-

Evaporate solvent under nitrogen stream or vacuum.

-

Weigh the residue.

-

Calculation:

-

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring saturation equilibrium.

Applications: Purification & Reaction Optimization

A. Recrystallization Strategy

The most effective purification method exploits the temperature-dependent solubility in alcohols or the "Anti-solvent" effect.

-

Method A: Thermal Swing (Recommended) [1]

-

Solvent: Methanol or Ethanol.

-

Logic: The compound is moderately soluble in boiling alcohol but poorly soluble at 0°C.

-

Protocol: Dissolve crude solid in minimum boiling methanol. Cool slowly to room temperature, then to 0°C. Filter solids.

-

Yield: Typically 70-85%.[1]

-

-

Method B: Anti-Solvent Precipitation

-

Solvent System: DCM / Hexane.

-

Logic: Dissolve in DCM (Good solvent). Slowly add Hexane (Poor solvent) until turbidity persists.

-

Warning: Rapid addition traps impurities.

-

B. Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the phenol precursor with a chloronicotinate):

-

Preferred: DMF or DMSO.

-

Reasoning: These solvents solubilize the tetrazolate anion intermediate, increasing reaction rate.

-

Workup: Pour reaction mixture into acidic water (pH 3-4). The product will precipitate out (Solubility Switch), while the polar solvent stays in the aqueous phase.

Visualization: Solvent Selection Logic

Figure 2: Decision tree for selecting the optimal solvent based on experimental stage.[1]

References

-

Synthesis of 5-Substituted 1H-Tetrazoles . Journal of Organic Chemistry. (2011). Detailed analysis of tetrazole formation in polar aprotic solvents. [1]

-

Methyl Nicotinate Properties . ChemicalBook. Physical properties and general solubility data for the ester moiety.

-

Recrystallization Strategies for Phenoxy-Tetrazoles . Google Patents. Methodology for purifying similar biaryl ether tetrazole compounds (Tolimidone analogs).

-

Solubility of Tetrazole Derivatives . ResearchGate.[2] Comparative solubility of tetrazole derivatives in organic vs. aqueous media.

An In-depth Technical Guide to 6-Phenoxy Nicotinic Acid Derivatives

A Senior Application Scientist's Review of Synthesis, Pharmacological Activity, and Therapeutic Potential

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative with a well-established role in human health, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1] Its structural backbone has served as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[2] A particularly promising class of these compounds is the 6-phenoxy nicotinic acid derivatives, which have demonstrated a wide array of pharmacological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, aimed at researchers and professionals in drug development.

Synthesis of 6-Phenoxy Nicotinic Acid Derivatives

The primary synthetic route to 6-phenoxy nicotinic acid derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a 6-chloronicotinic acid precursor.

A key challenge in this synthesis is the presence of the free carboxylic acid group, which can interfere with the nucleophilic substitution at the 6-position. To circumvent this, the carboxylic acid is often first converted to its corresponding methyl ester.[1][3]

A notable advancement in this area is the use of greener solvents, such as Cyrene, which offers a more sustainable alternative to traditional solvents.[3] The general synthetic pathway is as follows:

-

Esterification: The starting material, 6-chloronicotinic acid, is converted to its methyl ester, for instance, by using (trimethylsilyl)diazomethane (TMSCHN2) in a mixture of toluene and methanol.[1][3]

-

Nucleophilic Aromatic Substitution (SNAr): The resulting methyl 6-chloronicotinate is then reacted with a substituted phenol in the presence of a base, like triethylamine (NEt3), under heat to yield the 6-phenoxy nicotinic acid methyl ester.[3]

-

Hydrolysis: The final step is the alkaline hydrolysis of the methyl ester to the desired 6-phenoxy nicotinic acid derivative, followed by acidification to precipitate the product.[3]

Caption: General synthetic scheme for 6-phenoxy nicotinic acid derivatives.

Pharmacological Activities and Therapeutic Potential

6-Phenoxy nicotinic acid derivatives have been investigated for a range of therapeutic applications, owing to their diverse biological activities.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the potent anti-inflammatory and analgesic properties of nicotinic acid derivatives.[4][5][6][7] Certain 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory effects, comparable to the reference drug mefenamic acid.[4][5][6][7]

The mechanism of this anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators. Studies have shown that these compounds can significantly reduce the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7][8] Furthermore, some derivatives have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial enzymes in the inflammatory cascade.[8]

Antidiabetic Activity

A novel application of these derivatives is in the management of type 2 diabetes. A library of nicotinic acid derivatives with modifications at the 6-position, including phenoxy moieties, was evaluated for their ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion.[3]

Remarkably, some of these compounds exhibited micromolar inhibition against α-amylase and α-glucosidase.[3] Mechanistic studies revealed a noncompetitive inhibition mechanism, which can be advantageous over competitive inhibitors as their effect is not overcome by increasing substrate concentrations.[1][3] This suggests that 6-phenoxy nicotinic acid derivatives could be a promising starting point for the development of new hypoglycemic agents.[3]

Anticancer Potential

The pyridine nucleus is a common feature in many anticancer drugs.[9] Nicotinic acid and its derivatives have gained attention for their potential in cancer therapy.[9] For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid has been investigated for the treatment of pancreatic cancer.[10] The diverse biological properties of these compounds make them attractive candidates for further exploration in oncology.[9]

Other Therapeutic Areas

The versatility of the nicotinic acid scaffold extends to other therapeutic areas as well:

-

Cardiovascular Effects: Nicotinic acid is well-known for its lipid-lowering properties, particularly its ability to raise high-density lipoprotein (HDL) cholesterol levels.[1][11] Thionicotinic acid derivatives have also been shown to possess vasorelaxant and antioxidant properties.[12]

-

Antimicrobial and Antitubercular Activity: Various derivatives of nicotinic acid have been synthesized and evaluated for their antimicrobial, antifungal, and antitubercular activities.[13][14]

Structure-Activity Relationship (SAR)

The biological activity of 6-phenoxy nicotinic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine and the phenoxy rings.

-

Substituents on the Phenyl Ring: In the context of α-amylase inhibition, the presence of an acetyl group at the para position of the phenyl ring was found to be more favorable compared to other substituents.[3]

-

Modifications of the Nicotinic Acid Core: The introduction of different functional groups, such as amides or oxadiazoles, can significantly influence the pharmacological profile.[13][14] For example, the replacement of an ester group with an ether or ketone can lead to more chemically stable and potent compounds.[15]

-

Halogenation: The presence of a bromine substituent on the phenyl ring of certain nicotinic acid derivatives has been associated with distinctive analgesic and anti-inflammatory activities.[4][5][6][7]

The following table summarizes the inhibitory concentrations (IC50) of selected 6-phenoxy nicotinic acid derivatives against α-amylase and α-glucosidase.

| Compound | Substituent on Phenoxy Ring | α-Amylase IC50 (µM)[3] | α-Glucosidase IC50 (µM)[3] |

| 8 | p-acetyl | 20.5 | > 100 |

| 44 | (Structure not specified) | 58.1 | > 100 |

| 35 | (Structure not specified) | > 100 | 32.9 |

| 39 | (Structure not specified) | > 100 | 26.4 |

| Acarbose (Control) | - | 40.5 | 38.2 |

Experimental Protocols

General Protocol for In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a self-validating system for assessing the inhibitory potential of 6-phenoxy nicotinic acid derivatives against α-glucosidase.

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare various concentrations of the test compounds (6-phenoxy nicotinic acid derivatives) and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a level that affects enzyme activity.

-

-

Assay Procedure:

-

In a 96-well microplate, add the α-glucosidase solution to each well.

-

Add the test compound solutions at different concentrations to the respective wells. Include wells with only the enzyme and buffer (negative control) and wells with the enzyme, buffer, and positive control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

-

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Future Perspectives and Conclusion

6-Phenoxy nicotinic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of pharmacological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory, analgesic, antidiabetic, and anticancer agents.

Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their therapeutic effects.

-

In Vivo Studies: Preclinical and clinical evaluation of the most promising candidates to assess their efficacy and safety profiles in vivo.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative disorders, where inflammation and metabolic dysfunction play a role.[16]

References

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters - ACS Publications. (2024). ACS Publications. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (2013). Chemical and Pharmaceutical Bulletin. [Link]

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents - J-Stage. (2013). Chemical and Pharmaceutical Bulletin. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024). Bioorganic Chemistry. [Link]

-

Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (2013). Chemical and Pharmaceutical Bulletin. [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (2013). Chemical and Pharmaceutical Bulletin. [Link]

-

Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2021). ResearchGate. [Link]

-

Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. (2007). Annual Review of Pharmacology and Toxicology. [Link]

-

Pictorial representation of synthesized nicotinic acid derivatives (6a–j) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

-

Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies. [Link]

-

Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021). ResearchGate. [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC. (2023). Pharmaceuticals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. ossila.com [ossila.com]

- 11. annualreviews.org [annualreviews.org]

- 12. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Stability data for methyl ester nicotinate intermediates

Executive Summary

Methyl Nicotinate (MN) serves as a critical intermediate in pharmaceutical synthesis and a functional rubefacient in topical formulations. Unlike standard lipophilic esters, MN presents a unique stability profile driven by the electron-withdrawing nature of the pyridine ring.

Key Stability Takeaways:

-

Primary Failure Mode: Hydrolysis to Nicotinic Acid (Niacin) and Methanol.

-

Critical Control Point (CCP): pH. The ester bond is highly labile in alkaline conditions (

) due to the inductive effect of the pyridine nitrogen. -

Storage Mandate: Store at

in glass. MN has a low melting point ( -

Shelf Life: In aqueous solution at

, degradation is approximately

Chemical Basis of Stability

To control stability, one must understand the mechanism. The pyridine ring in Methyl Nicotinate acts as an electron sink. The nitrogen atom (electronegative) withdraws electron density from the ring, making the carbonyl carbon of the ester group more electrophilic than in analogous benzene esters (e.g., methyl benzoate).

Mechanistic Implications:

-

Alkaline Lability: The increased electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (

). Even mild alkalinity can trigger rapid hydrolysis. -

N-Oxidation: Under strong oxidative stress, the pyridine nitrogen can oxidize to form Methyl Nicotinate N-oxide, though this is secondary to hydrolysis.

Diagram 1: Degradation Pathways

This diagram illustrates the primary and secondary degradation routes for Methyl Nicotinate.

Caption: Primary degradation via hydrolysis to Nicotinic Acid and secondary oxidation pathway.

Aqueous & pH-Dependent Stability Data

The following data summarizes the stability kinetics of MN in aqueous environments. Note that the hydrolysis follows pseudo-first-order kinetics under buffered conditions.[2]

Table 1: Hydrolysis Kinetics & Storage Data

| Parameter | Condition | Rate / Observation | Implication |

| Shelf Stability | Aqueous, | Highly stable if refrigerated and buffered. | |

| Alkaline Hydrolysis | pH 9.0, | Avoid alkaline buffers/excipients. | |

| Acid Hydrolysis | pH 2.0, | Negligible degradation | MN is relatively acid-stable. |

| Thermal Stress | Solid State, | Phase change (Melting) | Risk of sublimation and accelerated kinetics. |

Technical Insight:

Data indicates that MN solutions stored at

Analytical Methodologies

For stability indicating assays, a Reverse Phase HPLC (RP-HPLC) method is required. UV detection is suitable due to the pyridine chromophore.

Recommended Method Parameters:

-

Column: C18 (e.g., Supelcosil LC-18 or equivalent),

, -

Mobile Phase: Methanol : Water (25:75 v/v). Note: For LC-MS compatibility, use 0.1% Formic Acid.[3]

-

Flow Rate:

. -

Detection: UV @ 263 nm (Max absorption for nicotinate).[1]

-

Retention Times:

-

Nicotinic Acid (Degradant):

(Elutes early due to polarity). -

Methyl Nicotinate (API):

.[1]

-

Diagram 2: Stability Analysis Workflow

A self-validating workflow to ensure data integrity during stability testing.

Caption: Analytical workflow emphasizing the quenching step to prevent on-column degradation.

Experimental Protocols: Forced Degradation

To validate the stability-indicating nature of your analytical method, perform the following stress tests. These are aligned with ICH Q1A (R2) guidelines but optimized for the specific lability of MN.

Protocol A: Base Hydrolysis (High Severity)

Rationale: This is the most likely degradation pathway.

-

Prepare a

solution of MN in water. -

Add

to reach pH 10–11. -

Incubate at Room Temperature (RT) for 2–4 hours.

-

Stop Point: Neutralize immediately with

to pH 7.0. -

Expected Result: 10–20% conversion to Nicotinic Acid.

Protocol B: Thermal/Humidity Stress

Rationale: Testing the impact of the low melting point (

-

Place solid MN in an open vial.

-

Incubate at

for 7 days. -

Observation: Monitor for melting (liquefaction) and color change (yellowing indicates oxidation).

-

Dilute in mobile phase and analyze.

Protocol C: Oxidative Stress

Rationale: To check for N-oxide formation.

-

Prepare

MN in -

Incubate at RT for 24 hours.

-

Analyze for late-eluting impurities (N-oxides are often more polar but retention can vary based on pH).

References

-

Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.[1][4] BMC Research Notes.[1] [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7127, Methyl nicotinate.[Link]

- Segel, I. H. (1976). Biochemical Calculations: How to Solve Mathematical Problems in General Biochemistry.

Sources

The Ascendant Therapeutic Trajectory of Tetrazole-Phenoxy Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The confluence of distinct pharmacophoric entities into a singular molecular architecture represents a vanguard strategy in contemporary drug discovery. This guide delineates the therapeutic promise of a burgeoning class of heterocyclic compounds: tetrazole-phenoxy pyridine derivatives. By synergistically harnessing the bioisosteric properties of the tetrazole ring, the versatile scaffolding of the pyridine nucleus, and the conformational flexibility imparted by the phenoxy linker, these derivatives have emerged as compelling candidates for a spectrum of therapeutic interventions. This document provides an in-depth exploration of their synthesis, mechanisms of action, and preclinical evaluation across key disease areas, including oncology, inflammation, and infectious diseases. It is intended to serve as a technical resource for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation therapeutics.

Introduction: The Architectural Rationale of a Privileged Scaffold

The tetrazole-phenoxy pyridine scaffold is a testament to the power of rational drug design. Each constituent moiety contributes unique physicochemical and pharmacological properties, culminating in a molecular framework with enhanced therapeutic potential.

-

The Tetrazole Moiety: Functioning as a bioisostere of the carboxylic acid group, the tetrazole ring offers several advantages.[1][2][3][4] It enhances metabolic stability, improves lipophilicity, and can reduce the side effects associated with carboxylic acids.[4] Its unique electronic properties and ability to participate in hydrogen bonding are crucial for target engagement.[1][2]

-

The Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, the pyridine ring serves as a versatile scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[5][6]

-

The Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its biological target. This linker also influences the overall lipophilicity and can be a key determinant of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The amalgamation of these three components has given rise to a new generation of molecules with diverse and potent biological activities.

Anticancer Applications: Targeting the Cellular Scaffolding

The phenoxy pyridine core has been identified as a promising scaffold for the development of anticancer agents, particularly those that target the microtubule network.[7] The incorporation of a tetrazole moiety can further enhance this activity and introduce novel mechanisms of action.

Mechanism of Action: Disruption of Microtubule Dynamics

Certain tetrazole-phenoxy pyridine derivatives are hypothesized to function as microtubule-targeting agents. By binding to tubulin, the fundamental protein subunit of microtubules, they can disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7]

Caption: Proposed anti-inflammatory mechanism of tetrazole-phenoxy pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats

-

Test compounds

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% Carrageenan solution in saline

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the rats into groups: vehicle control, standard drug, and test compound groups (at least 3 doses). Administer the respective treatments orally or intraperitoneally.

-

Induction of Inflammation: After one hour of treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [8][9]4. Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial and Antitubercular Potential

The tetrazole-pyridine scaffold has shown promising activity against a range of microbial pathogens, including Mycobacterium tuberculosis.

Antitubercular Activity

Several 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine derivatives have been synthesized and evaluated for their antitubercular activity. These compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

| Compound | Substituent on Phenyl Ring | MIC (µg/mL) [10] |

| 5a | 4-Chloro | 12.5 |

| 5b | 2,4-Dichloro | 6.25 |

| 5c | 4-Nitro | 3.125 |

| 5d | 4-Methoxy | 12.5 |

Table 1: Antitubercular activity of selected tetrazole-pyridine derivatives.

Synthesis Protocol: A Representative Example

The synthesis of these derivatives typically involves a multi-step process. The following is a representative protocol for the synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)pyridine.

Materials:

-

2-Aminopyridine

-

Benzoyl chloride

-

Phosphorus pentachloride

-

Sodium azide

-

Dimethylformamide (DMF)

Procedure:

-

Amide Formation: React 2-aminopyridine with benzoyl chloride in the presence of a base to form N-(pyridin-2-yl)benzamide.

-

Imidoyl Chloride Formation: Treat the resulting amide with phosphorus pentachloride to yield N-(pyridin-2-yl)benzimidoyl chloride.

-

Tetrazole Ring Formation: React the imidoyl chloride with sodium azide in a solvent such as DMF. The azide ion attacks the imidoyl chloride, followed by an intramolecular cyclization to form the tetrazole ring. [6]4. Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Caption: General synthetic scheme for 2-(5-phenyl-1H-tetrazol-1-yl)pyridine.

Future Directions and Conclusion

The therapeutic potential of tetrazole-phenoxy pyridine derivatives is vast and warrants further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Identification and Validation: Elucidating the specific molecular targets for derivatives with promising phenotypic activities.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and safety profiles of lead compounds in relevant animal models.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. (2025, December 08). [Link]

-

Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (2025, August 06). [Link]

-

A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. (2020, April 29). [Link]

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. (2025, August 08). [Link]

-

Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (2025, August 06). [Link]

-

Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. (n.d.). [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. (2019, September 18). [Link]

-

SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL). (2011, January 26). [Link]

-

2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. (2021, January 25). [Link]

-

Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (n.d.). [Link]

-

Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. PubMed. (2010, July 15). [Link]

-

Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflamm. The University of Groningen research portal. (2021, November 18). [Link]

-

Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC. (n.d.). [Link]

-

Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing). (2022, May 31). [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. (n.d.). [Link]

-

Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. PMC. (n.d.). [Link]

-

Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. PMC. (n.d.). [Link]

-

Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. (2007, March 15). [Link]

-